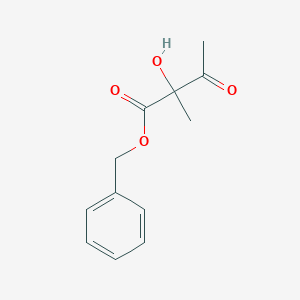

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester: is an organic compound with a complex structure that includes both ester and ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester typically involves the esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid with phenylmethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of (2S)-2-Methyl-3-oxobutanoic acid.

Reduction: Formation of (2S)-2-Hydroxy-2-methyl-3-hydroxybutanoic acid.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid phenylmethyl ester serves as a crucial metabolite in various organisms, including Escherichia coli. It plays a role in metabolic pathways that are essential for understanding bacterial metabolism and its implications for antibiotic resistance. The compound is involved in the synthesis of branched-chain amino acids, which are vital for microbial growth and survival .

Pharmaceutical Development

The compound has potential applications in drug development, particularly as a precursor for synthesizing bioactive compounds. Its structural properties allow it to be modified to create derivatives that may exhibit enhanced pharmacological activities. For instance, derivatives of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid have been investigated for their anti-inflammatory and analgesic properties .

Biochemical Assays

In biochemical research, this compound is used as a reference standard in assays to measure enzyme activity related to amino acid metabolism. It helps in quantifying the activity of enzymes such as transaminases and dehydrogenases, which are crucial for metabolic profiling .

Data Table: Applications Overview

Case Study 1: Metabolic Pathway Analysis

A study conducted on Escherichia coli highlighted the role of this compound in the synthesis of branched-chain amino acids. Researchers utilized this compound to trace metabolic pathways and assess the impact of various substrates on bacterial growth rates. The findings indicated that manipulating the concentration of this compound could optimize bacterial production processes for industrial applications.

Case Study 2: Drug Development

In a pharmaceutical research project, derivatives of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid were synthesized to evaluate their anti-inflammatory properties. The results demonstrated that certain modifications enhanced the efficacy of these compounds compared to traditional anti-inflammatory drugs, suggesting a promising avenue for new therapeutic agents.

Wirkmechanismus

The mechanism of action of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester involves its interaction with various enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then participate in metabolic pathways. The ketone group can also undergo reduction or oxidation, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Ethyl Ester: Similar structure but with an ethyl group instead of a phenylmethyl group.

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Methyl Ester: Similar structure but with a methyl group instead of a phenylmethyl group.

Uniqueness:

- The presence of the phenylmethyl group in (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester provides unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs with smaller alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester, also known by its CAS number 442159-35-5, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevance in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Appearance | Clear Colourless Oil |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |

| Storage Conditions | Refrigerated |

This compound features both ester and ketone functional groups, which contribute to its reactivity and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid with phenylmethanol. Acidic conditions, such as using sulfuric acid or hydrochloric acid, are often employed to facilitate the reaction. In industrial settings, methods such as continuous flow reactors may be utilized to optimize yield and efficiency.

The biological activity of this compound is primarily attributed to its interaction with enzymes and metabolic pathways:

- Ester Hydrolysis : The ester group can be hydrolyzed by esterases in vivo, releasing the active acid form that can participate in various metabolic processes.

- Oxidation and Reduction : The compound can undergo oxidation at the hydroxyl group to form ketones or carboxylic acids. Conversely, reduction reactions can convert the ketone group into secondary alcohols.

- Substitution Reactions : The ester can participate in nucleophilic substitution reactions where the phenylmethyl group may be replaced by other nucleophiles.

Case Studies and Research Findings

- Metabolic Pathway Involvement : Research indicates that this compound acts as an intermediate in the synthesis of (S)-α-Acetolactic Acid, which is crucial for the production of acetoin via acetolactate decarboxylase . This pathway is significant in microbial metabolism and has implications for fermentation processes.

- Potential Prodrug Applications : The compound has been explored for its potential as a prodrug due to its ability to release active metabolites upon hydrolysis. This property could enhance drug delivery mechanisms in therapeutic applications .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating a potential avenue for further exploration of this compound’s biological effects against pathogens .

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Ethyl Ester | Ethyl Group | Similar metabolic pathways |

| (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Methyl Ester | Methyl Group | Reduced reactivity |

The presence of the phenylmethyl group in this compound provides unique steric and electronic properties that influence its reactivity compared to simpler alkyl esters.

Eigenschaften

IUPAC Name |

benzyl 2-hydroxy-2-methyl-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHEAIAURXUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.